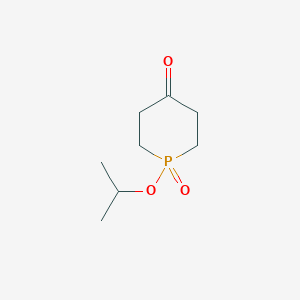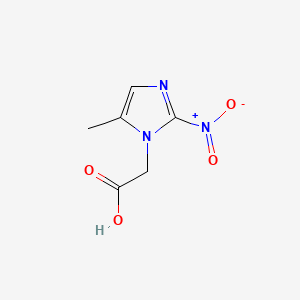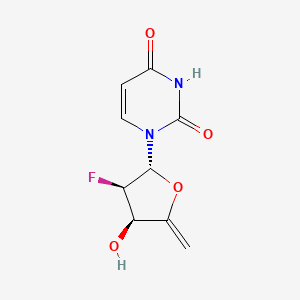
1-Isopropoxyphosphinan-4-one 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxyphosphinan-4-one 1-oxide is an organophosphorus compound characterized by its unique structure, which includes a phosphinanone ring substituted with an isopropoxy group and an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxyphosphinan-4-one 1-oxide typically involves the reaction of phosphinan-4-one with isopropyl alcohol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the isopropoxy group and the oxide functional group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropoxyphosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphinan-4-one derivatives with different substituents.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Higher oxidation state phosphinanone derivatives.
Reduction: Phosphinan-4-one derivatives with different substituents.
Substitution: Various substituted phosphinanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Isopropoxyphosphinan-4-one 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Isopropoxyphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphinanone ring and functional groups. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Comparación Con Compuestos Similares
Phosphinan-4-one: Lacks the isopropoxy and oxide functional groups, making it less reactive in certain contexts.
1-Phenylphosphinan-4-one 1-oxide: Contains a phenyl group instead of an isopropoxy group, leading to different reactivity and applications.
Phosphine oxides: A broader class of compounds with varying substituents and functional groups, used in diverse applications.
Uniqueness: 1-Isopropoxyphosphinan-4-one 1-oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C8H15O3P |
|---|---|
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
1-oxo-1-propan-2-yloxy-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C8H15O3P/c1-7(2)11-12(10)5-3-8(9)4-6-12/h7H,3-6H2,1-2H3 |
Clave InChI |
HLBXJRCTERLHDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP1(=O)CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)

![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)



![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)

![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
